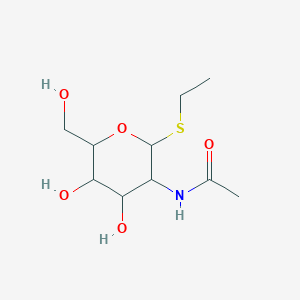![molecular formula C12H12N2O2 B15125505 (5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one CAS No. 6954-63-8](/img/structure/B15125505.png)
(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one typically involves the condensation of 4-(dimethylamino)aniline with furan-2-carbaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity to biological targets. Additionally, the furan ring can undergo electron delocalization, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the furan ring.
Furan-2-carbaldehyde: Contains the furan ring but lacks the dimethylamino group.
4-(Dimethylamino)phenylhydrazine: Contains the dimethylamino group and a similar aromatic structure.
Uniqueness
(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one is unique due to the combination of the furan ring and the dimethylamino group, which imparts distinct chemical and physical properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research.
Propiedades
Número CAS |
6954-63-8 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)phenyl]iminofuran-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)10-5-3-9(4-6-10)13-11-7-8-12(15)16-11/h3-8H,1-2H3 |
Clave InChI |
ONKVSFPEKBQJSL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


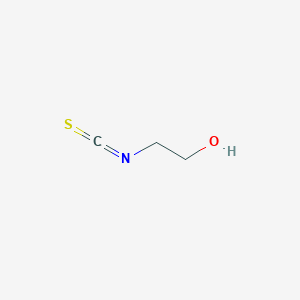

![3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15125440.png)
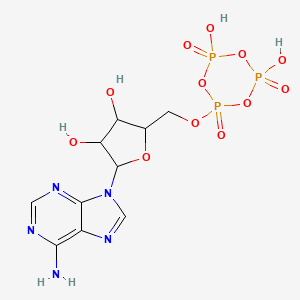
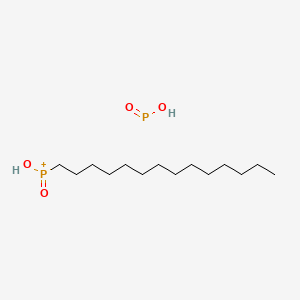
![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)
![4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B15125461.png)
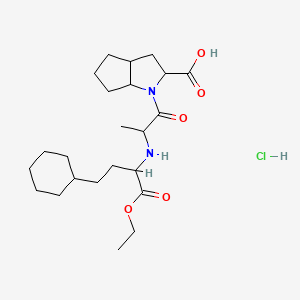
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)
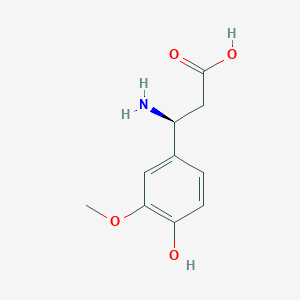
![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B15125526.png)
